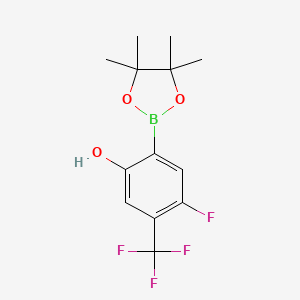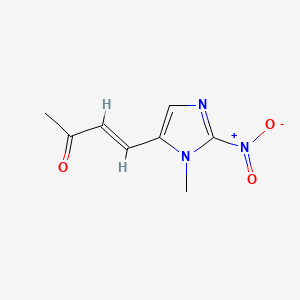
4-(1-Methyl-2-nitro-1H-imidazol-5-yl)-3-buten-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with a nitro group and a butenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Butenone Moiety: The final step involves the formation of the butenone moiety through a Knoevenagel condensation reaction between the nitrated imidazole derivative and an appropriate aldehyde.
Industrial Production Methods
Industrial production of (E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
科学研究应用
(E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety, which is known for its activity against anaerobic bacteria and protozoa.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of (E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one involves its interaction with biological macromolecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known to target anaerobic organisms by generating toxic radicals under low-oxygen conditions.
相似化合物的比较
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications in treating infections.
Secnidazole: A nitroimidazole used for its antiprotozoal activity.
Uniqueness
(E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one is unique due to its specific structural features, such as the butenone moiety, which may confer distinct chemical and biological properties compared to other nitroimidazoles
属性
CAS 编号 |
67254-83-5 |
|---|---|
分子式 |
C8H9N3O3 |
分子量 |
195.18 g/mol |
IUPAC 名称 |
(E)-4-(3-methyl-2-nitroimidazol-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H9N3O3/c1-6(12)3-4-7-5-9-8(10(7)2)11(13)14/h3-5H,1-2H3/b4-3+ |
InChI 键 |
IOALFYAJCVAMHB-ONEGZZNKSA-N |
手性 SMILES |
CC(=O)/C=C/C1=CN=C(N1C)[N+](=O)[O-] |
规范 SMILES |
CC(=O)C=CC1=CN=C(N1C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


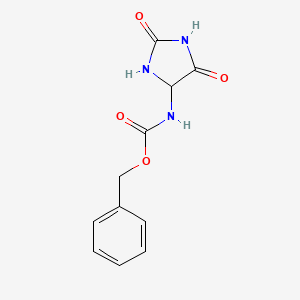
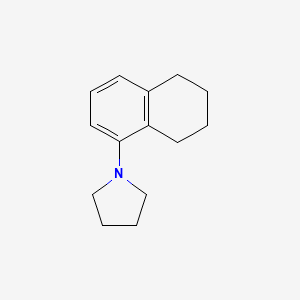
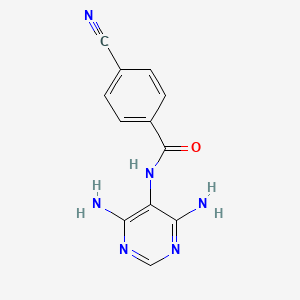
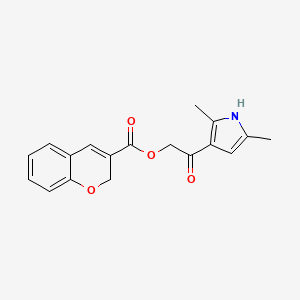

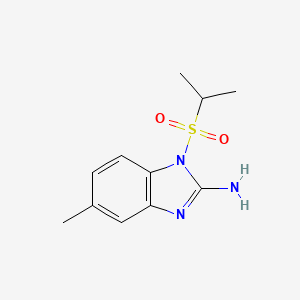
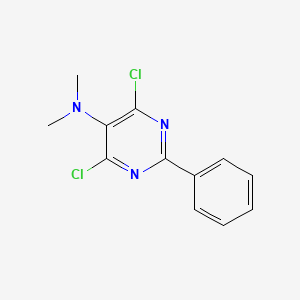
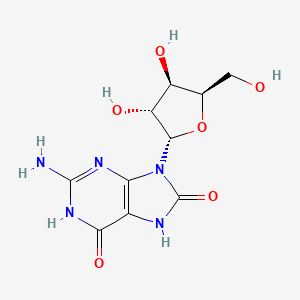
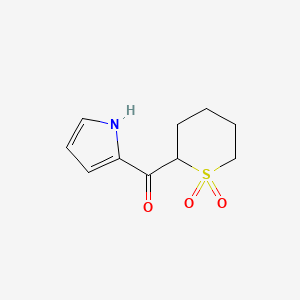
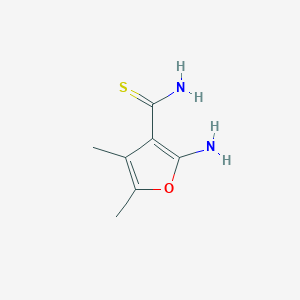
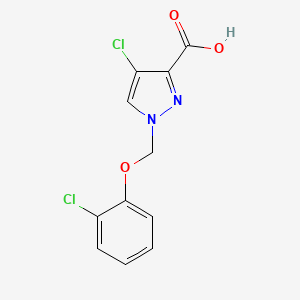
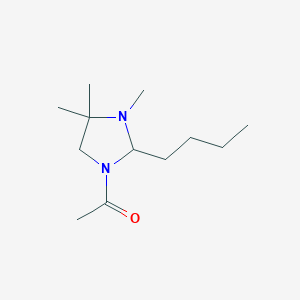
![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)
